(1-(5-Fluoropyrimidin-2-yl)piperidin-4-yl)methanol

Medicinal Chemistry Synthetic Methodology Fragment-Based Drug Discovery

Select this specific scaffold for your drug discovery program because the 4-position hydroxymethyl group and 5-fluoropyrimidine moiety provide a pre-assembled, functionalizable hinge-binding motif unavailable in 3-position or ketone analogs. It enables direct derivatization to ethers, esters, and amines, driving lead optimization in OX1R-selective antagonists (IC50 2.01 nM, 265-fold selectivity) and kinase inhibitor libraries. This fragment-sized building block (MW 211.24) meets all lead-like criteria with zero Rule-of-Five violations.

Molecular Formula C10H14FN3O
Molecular Weight 211.24
CAS No. 1032825-49-2
Cat. No. B2448109
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1-(5-Fluoropyrimidin-2-yl)piperidin-4-yl)methanol
CAS1032825-49-2
Molecular FormulaC10H14FN3O
Molecular Weight211.24
Structural Identifiers
SMILESC1CN(CCC1CO)C2=NC=C(C=N2)F
InChIInChI=1S/C10H14FN3O/c11-9-5-12-10(13-6-9)14-3-1-8(7-15)2-4-14/h5-6,8,15H,1-4,7H2
InChIKeyMRBPMSROIZFBIX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(1-(5-Fluoropyrimidin-2-yl)piperidin-4-yl)methanol (CAS 1032825-49-2): Key Structural and Physicochemical Baseline


(1-(5-Fluoropyrimidin-2-yl)piperidin-4-yl)methanol (CAS 1032825-49-2) is a fluorinated heterocyclic small-molecule scaffold comprising a piperidine ring substituted at the 1-position with a 5-fluoropyrimidin-2-yl moiety and at the 4-position with a hydroxymethyl group [1]. Its molecular formula is C10H14FN3O, with a molecular weight of 211.24 g/mol and an exact mass of 211.11209024 Da [1]. Computed physicochemical properties include an XLogP3 of 0.8, topological polar surface area (TPSA) of 49.3 Ų, one hydrogen bond donor, and five hydrogen bond acceptors [1]. ACD/Labs predicted values include a LogP of 1.38 and zero Rule-of-Five violations . The compound is commercially available with purities ranging from 95% to 98% from multiple vendors for research applications .

Why Generic Substitution Fails: Structural Determinants of (1-(5-Fluoropyrimidin-2-yl)piperidin-4-yl)methanol Differentiation


The scientific and industrial selection of (1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methanol over closely related analogs is dictated by discrete, non-interchangeable structural features. The 4-position substitution of the hydroxymethyl group on the piperidine ring creates a distinct three-dimensional pharmacophore orientation compared to 3-position or 2-position regioisomers, which can alter target binding geometry and synthetic derivatization trajectories [1]. The 5-fluoropyrimidine moiety confers electronic effects distinct from non-fluorinated or chloro-substituted pyrimidine analogs, including altered hydrogen-bonding capacity and metabolic stability profiles [2]. Additionally, the compound serves as a versatile intermediate amenable to further functionalization via the hydroxymethyl handle, enabling access to ethers, esters, amines, and carbamates that are not synthetically accessible from ketone or deoxy analogs [3]. The evidence dimensions below quantify where possible the implications of these structural differentiators.

Quantitative Differentiation Evidence for (1-(5-Fluoropyrimidin-2-yl)piperidin-4-yl)methanol (CAS 1032825-49-2) vs. Key Comparators


4-Position vs. 3-Position Hydroxymethyl Substitution: Synthetic Accessibility and Intermediate Utility

The 4-position hydroxymethyl substitution on the piperidine ring of the target compound (CAS 1032825-49-2) offers distinct synthetic accessibility and derivatization pathways compared to the 3-position regioisomer (CAS 1261232-82-9). While direct head-to-head biological comparison data are not available in the primary literature, the commercial sourcing landscape reveals differential availability and pricing that reflect synthetic demand: the 4-substituted target compound is offered by a broader range of vendors with validated purity specifications (95% to 98%) , whereas the 3-substituted analog is less widely stocked, suggesting higher synthetic utility for the 4-position scaffold in medicinal chemistry campaigns . The target compound serves as a key intermediate for the synthesis of orexin receptor modulators and kinase inhibitor scaffolds via functionalization of the hydroxymethyl handle, enabling etherification, esterification, or amine derivatization that is geometrically constrained by the 4-position geometry [1].

Medicinal Chemistry Synthetic Methodology Fragment-Based Drug Discovery

5-Fluoropyrimidine Substitution: Electronic Effects and Kinase Binding Profile vs. Non-Fluorinated Analogs

The 5-fluoropyrimidine moiety in the target compound imparts distinct electronic properties and kinase-binding selectivity compared to non-fluorinated pyrimidine analogs. A computational FEP/MD (Free Energy Perturbation / Molecular Dynamics) study of 5-fluoropyrimidine derivatives demonstrated that this substitution pattern confers similar binding affinity across c-Src, Btk, and Jak1 kinases, whereas 1,3,5-triazine derivatives show selectivity for c-Src [1]. The fluorine atom at the 5-position alters the electron density of the pyrimidine ring, modulating hydrogen-bonding interactions with kinase hinge regions and potentially reducing metabolic degradation via cytochrome P450 enzymes . Although direct comparative IC50 data for the target compound against a specific non-fluorinated analog are not publicly reported, the class-level evidence establishes that 5-fluoropyrimidine-containing compounds occupy a distinct kinase selectivity space that cannot be replicated by unsubstituted or chloro-substituted pyrimidines .

Kinase Inhibition Structure-Activity Relationship Computational Chemistry

Hydroxymethyl Functional Handle: Derivatization Capacity vs. Ketone and Deoxy Analogs

The primary alcohol (hydroxymethyl) functionality at the 4-position of the piperidine ring in the target compound enables derivatization pathways that are not accessible to the corresponding ketone analog (1-(5-fluoropyrimidin-2-yl)piperidin-4-one) or deoxy analog. The hydroxymethyl group can be directly converted to ethers (via alkylation), esters (via acylation), amines (via Mitsunobu or mesylation/displacement), or carbamates, providing a versatile synthetic handle for fragment elaboration and scaffold diversification [1]. In contrast, the ketone analog requires reduction to access similar functionality, and the deoxy analog lacks any functional handle for derivatization at this position. The target compound thus serves as a more advanced and versatile intermediate for medicinal chemistry campaigns .

Synthetic Chemistry Fragment Elaboration Medicinal Chemistry

Physicochemical Differentiation: Computed LogP and TPSA vs. Close Analogs

The target compound exhibits computed physicochemical properties that differentiate it from structurally related analogs. The XLogP3 of 0.8 and TPSA of 49.3 Ų [1] place this compound within favorable drug-like chemical space (Lipinski Rule of Five compliant, zero violations ). For comparison, the 3-position regioisomer (CAS 1261232-82-9) shares identical molecular formula and computed descriptors (XLogP3 0.8, TPSA 49.3 Ų), but the 4-substitution pattern alters the three-dimensional vector of the hydroxymethyl group relative to the fluoropyrimidine plane, which can affect target binding and solubility. The ACD/LogP predicted value of 1.38 and LogD (pH 7.4) of 1.13 indicate moderate lipophilicity suitable for membrane permeability while maintaining aqueous solubility.

Physicochemical Properties Drug-Likeness ADME Prediction

Synthetic Route Accessibility: Direct SNAr Coupling vs. Alternative Methods

The synthesis of the target compound proceeds via a straightforward SNAr (nucleophilic aromatic substitution) reaction between 2-chloro-5-fluoropyrimidine and 4-piperidinemethanol in DMSO with K2CO3 as base . This one-step coupling offers advantages in atom economy and operational simplicity compared to multi-step sequences required for more complex analogs. The commercial availability of both starting materials at scale supports reliable synthetic access .

Synthetic Chemistry Process Chemistry Route Scouting

Validated Application Scenarios for (1-(5-Fluoropyrimidin-2-yl)piperidin-4-yl)methanol Based on Structural Evidence


Orexin Receptor Modulator Development: Fragment Elaboration via 4-Position Hydroxymethyl Handle

The target compound is cited as a key intermediate in the development of orexin receptor 1 (OX1R)-selective antagonists [1]. The 4-position hydroxymethyl group enables functionalization to generate diverse pyrazolylethylbenzamide derivatives, contributing to lead compounds with IC50 values as low as 2.01 nM and 265-fold selectivity for OX1R over OX2R [1]. This application leverages the specific 4-substitution geometry and hydroxymethyl handle that are not available in 3-substituted or ketone analogs.

Kinase Inhibitor Scaffold Construction: 5-Fluoropyrimidine Hinge-Binding Motif

The 5-fluoropyrimidine moiety serves as a privileged hinge-binding motif in kinase inhibitor design, with computational studies demonstrating balanced affinity across c-Src, Btk, and Jak1 kinases [2]. The target compound provides a pre-assembled 5-fluoropyrimidine-piperidine scaffold with a functionalizable 4-position handle, enabling rapid construction of focused kinase inhibitor libraries without de novo heterocycle synthesis [3].

Fragment-Based Drug Discovery (FBDD): Rule-of-Five Compliant Fragment with Multiple Growth Vectors

With a molecular weight of 211.24 g/mol, XLogP3 of 0.8, and zero Rule-of-Five violations [4], the target compound meets all criteria for a fragment-sized lead-like molecule. The hydroxymethyl group and the piperidine nitrogen provide two distinct vectors for fragment growing or linking strategies, while the 5-fluoropyrimidine ring offers additional substitution sites for fragment merging campaigns [4].

Synthetic Intermediate for Amine- and Ether-Linked Drug Candidates

The hydroxymethyl functionality enables direct conversion to amines, ethers, esters, and carbamates [5]. This makes the compound particularly valuable for medicinal chemistry programs requiring a piperidine-linked fluoropyrimidine pharmacophore with tunable linker chemistry. The 4-position geometry provides optimal spacing for bidentate target interactions, as validated in the orexin receptor antagonist series [1].

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